4-(3-Bromopyrazolo[1,5-a]pyridin-4-yl)-2-methylbut-3-yn-2-ol
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Overview
Description
4-(3-Bromopyrazolo[1,5-a]pyridin-4-yl)-2-methylbut-3-yn-2-ol is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromopyrazolo[1,5-a]pyridin-4-yl)-2-methylbut-3-yn-2-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-a]pyridine core.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromopyrazolo[1,5-a]pyridin-4-yl)-2-methylbut-3-yn-2-ol undergoes various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: MnO2 in toluene at reflux temperature.
Reduction: Hydrogenation using palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activities, including anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, particularly cancer.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Bromopyrazolo[1,5-a]pyridin-4-yl)-2-methylbut-3-yn-2-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. By binding to these kinases, the compound can disrupt downstream signaling pathways, leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds also exhibit significant biological activities and have been explored for their anticancer potential.
Uniqueness
4-(3-Bromopyrazolo[1,5-a]pyridin-4-yl)-2-methylbut-3-yn-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit TRKs with high selectivity makes it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C12H11BrN2O |
---|---|
Molecular Weight |
279.13 g/mol |
IUPAC Name |
4-(3-bromopyrazolo[1,5-a]pyridin-4-yl)-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C12H11BrN2O/c1-12(2,16)6-5-9-4-3-7-15-11(9)10(13)8-14-15/h3-4,7-8,16H,1-2H3 |
InChI Key |
NLURUDIJQBLPJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC1=CC=CN2C1=C(C=N2)Br)O |
Origin of Product |
United States |
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